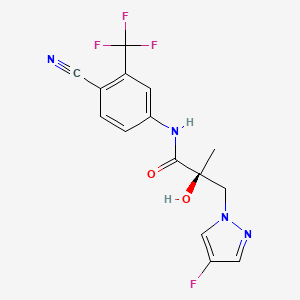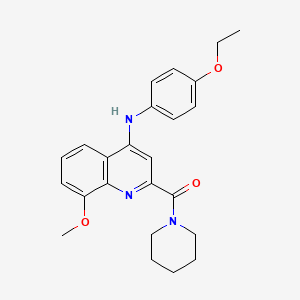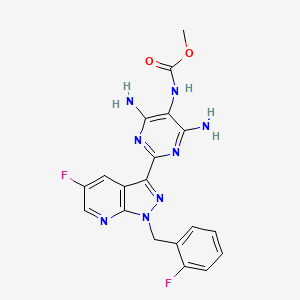
Vericiguat
Descripción general
Descripción
Vericiguat es un estimulador de la guanilato ciclasa soluble utilizado principalmente para reducir el riesgo de muerte cardiovascular y hospitalización en pacientes con insuficiencia cardíaca crónica y fracción de eyección reducida . Se comercializa bajo la marca Verquvo y fue aprobado para uso médico en los Estados Unidos en enero de 2021 .
Aplicaciones Científicas De Investigación
Vericiguat tiene varias aplicaciones de investigación científica, particularmente en el campo de la medicina cardiovascular. Se utiliza para estudiar los efectos de la estimulación de la guanilato ciclasa soluble en la insuficiencia cardíaca y los resultados cardiovasculares . This compound ha demostrado potencial en la reducción del riesgo de muerte cardiovascular y hospitalización en pacientes con insuficiencia cardíaca crónica . Además, se está investigando por sus efectos sobre la disfunción endotelial y el estrés oxidativo .
Mecanismo De Acción
Vericiguat estimula directamente la guanilato ciclasa soluble, una enzima que se encuentra en las células musculares lisas vasculares . Al unirse a la subunidad beta de la enzima, this compound mejora la producción de monofosfato cíclico de guanosina, lo que lleva a la relajación del músculo liso y la vasodilatación . Este mecanismo ayuda a mejorar la función cardíaca y reducir los síntomas de la insuficiencia cardíaca .
Análisis Bioquímico
Biochemical Properties
Vericiguat interacts with sGC enzymes, which are intracellular enzymes found in vascular smooth muscle cells . These enzymes catalyze the synthesis of cGMP in response to activation by NO . This compound enhances sGC sensitivity to endogenous NO . The interaction between this compound and sGC enzymes leads to an increase in cGMP levels .
Cellular Effects
This compound has been shown to suppress oxidative stress induced by angiotensin II and following activation of ERK 1/2 signaling . Suppressing the oxidative stress could lead to further activation of NO-sGC-cGMP pathway not only the stimulation by this compound and favorable cardio-protective cycle is expected .
Molecular Mechanism
This compound directly stimulates sGC, independently of and synergistically with NO, to produce more cGMP leading to smooth muscle relaxation and vasodilation which may improve cardiac function . This mechanism of action helps to prevent the myocardial and vascular dysfunction associated with decreased sGC activity in heart failure .
Temporal Effects in Laboratory Settings
This compound demonstrates virtually complete absorption and increased exposure with food . It has high oral bioavailability when taken with food (93.0%) with dose-proportional pharmacokinetics in healthy volunteers . This compound is a low-clearance drug, with a half-life of approximately 20 h in healthy volunteers and 30 h in patients with heart failure (HF) with reduced ejection fraction (HFrEF) .
Dosage Effects in Animal Models
In a rabbit model of myocardial infarction, acute this compound therapy demonstrated anti-ventricular arrhythmia effects . These effects can be attributed to various mechanisms, including prolongation of VERP, increase of APD, acceleration of Ca i homeostasis, and suppression of cardiac alternans .
Metabolic Pathways
The main metabolic pathway of this compound is Phase II UGT-mediated conjugation with glucuronic acid to form a pharmacologically inactive N-glucuronide metabolite (M-1) . The primary UGT isoforms contributing to the formation of M-1 are UGT1A9 and UGT1A1 .
Transport and Distribution
This compound demonstrates virtually complete absorption and increased exposure with food . It has high oral bioavailability when taken with food (93.0%) with dose-proportional pharmacokinetics in healthy volunteers .
Subcellular Localization
This compound acts on the soluble guanylate cyclase (sGC) which is an intracellular enzyme found in vascular smooth muscle cells . This suggests that the subcellular localization of this compound is likely to be within the cytoplasm of these cells where it can interact with sGC to stimulate the production of cGMP .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de vericiguat implica varios pasos clave, incluida la construcción del anillo de pirazolo[3,4-b]piridina y el derivado de pirimidina-4,5,6-triamina . El proceso comienza con la condensación de 5-amino-1H-pirazol-3-carboxilato con un aldehído para formar el anillo de pirazolo[3,4-b]piridina. Esto es seguido por la reacción de [(E)-fenildiazenil]malononitrilo con amida para formar el derivado de pirimidina .
Métodos de Producción Industrial: this compound se produce como comprimidos de liberación inmediata con un recubrimiento pelicular no funcional. Los comprimidos se administran por vía oral con alimentos para mejorar la biodisponibilidad . La producción industrial implica procesos de fabricación farmacéutica estándar, que incluyen granulación, compresión y recubrimiento .
Análisis De Reacciones Químicas
Tipos de Reacciones: Vericiguat se somete a varios tipos de reacciones químicas, que incluyen:
Reducción: Hay información limitada sobre reacciones de reducción que involucran this compound.
Sustitución: La síntesis de this compound implica reacciones de sustitución, como la reacción entre tosilato y morfolina.
Reactivos y Condiciones Comunes:
Oxidación: Las enzimas del citocromo P450 y la glucuronidación están involucradas en el metabolismo de this compound.
Sustitución: El tosilato y la morfolina se utilizan en la síntesis de this compound.
Principales Productos Formados:
Metabolito Glucuronidado: El principal metabolito de this compound es glucuronidado e inactivo.
Comparación Con Compuestos Similares
Vericiguat es único entre los estimuladores de la guanilato ciclasa soluble debido a sus modificaciones estructurales, que disminuyen su susceptibilidad al metabolismo oxidativo y permiten la dosificación una vez al día . Compuestos similares incluyen:
Riociguat: Otro estimulador de la guanilato ciclasa soluble utilizado para la hipertensión pulmonar.
Cinaciguat: Un activador de la guanilato ciclasa soluble utilizado en entornos experimentales.
This compound destaca por su aplicación específica en la insuficiencia cardíaca crónica y su favorable perfil farmacocinético .
Propiedades
IUPAC Name |
methyl N-[4,6-diamino-2-[5-fluoro-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N8O2/c1-31-19(30)25-14-15(22)26-17(27-16(14)23)13-11-6-10(20)7-24-18(11)29(28-13)8-9-4-2-3-5-12(9)21/h2-7H,8H2,1H3,(H,25,30)(H4,22,23,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFHIXARHDBPBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=C(C=N3)F)CC4=CC=CC=C4F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318361 | |
| Record name | Vericiguat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Heart failure (HF) involves, amongst other morphologic and physiologic changes, the impaired synthesis of nitric oxide (NO) and decreased activity of soluble guanylate cyclase (sGC). Functioning normally, NO binds to sGC and stimulates the synthesis of intracellular cyclic guanosine monophosphate (cGMP), a second messenger involved in the maintenance of vascular tone, as well as cardiac contractility and remodeling. Defects in this pathway are thought to contribute to the myocardial and vascular dysfunction associated with heart failure and are therefore a desirable target in its treatment. Vericiguat directly stimulates sGC by binding to a target site on its beta-subunit, bypassing the need for NO-mediated activation, and in doing so causes an increase in the production of intracellular cGMP that results in vascular smooth muscle relaxation and vasodilation. | |
| Record name | Vericiguat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15456 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1350653-20-1 | |
| Record name | Vericiguat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350653-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vericiguat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350653201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vericiguat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15456 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vericiguat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (4,6-diamino-2-(5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VERICIGUAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LV66ADM269 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[5-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]-2-[[(2S)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol](/img/structure/B611583.png)
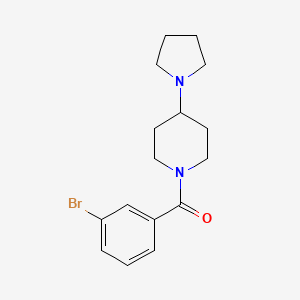

![(2R)-2-[[(4S)-4-[(3R,8R,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B611590.png)
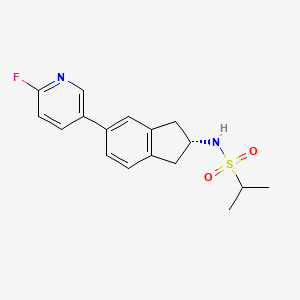
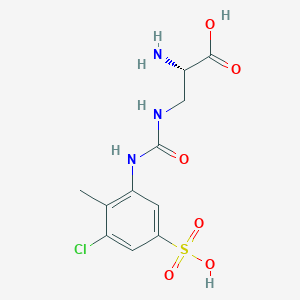
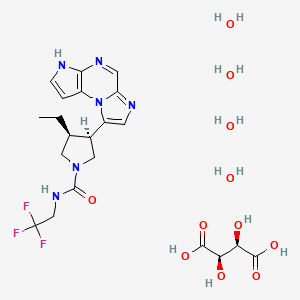
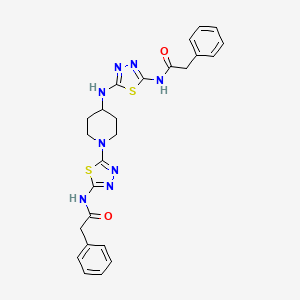
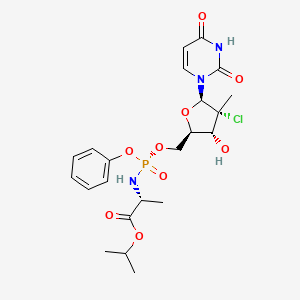
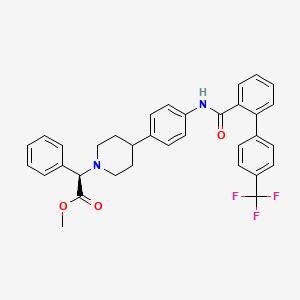
![2-Pyridinecarboxamide, 6-[hexahydro-4-[1-(1-methylethyl)-4-piperidinyl]-1h-1,4-diazepin-1-yl]-n-4-pyridinyl-](/img/structure/B611602.png)

